molecular formula C13H16ClN3O2 B2394477 N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide CAS No. 920375-23-1

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide

Cat. No.: B2394477
CAS No.: 920375-23-1
M. Wt: 281.74
InChI Key: XMXBOQRZPOSWHE-UHFFFAOYSA-N
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Description

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a chloropyridine moiety and a cyclohexyloxalamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide typically involves the reaction of 5-chloropyridine-2-amine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
  • N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Uniqueness

N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide stands out due to its specific structural features, such as the presence of both a chloropyridine and a cyclohexyloxalamide group. These features confer unique reactivity and binding properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-cyclohexyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-9-6-7-11(15-8-9)17-13(19)12(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXBOQRZPOSWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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